1-Heptanamine, N-ethyl-

Description

The exact mass of the compound 1-Heptanamine, N-ethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Heptanamine, N-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Heptanamine, N-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

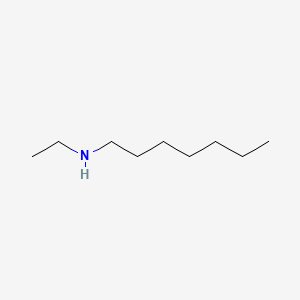

Structure

3D Structure

Properties

IUPAC Name |

N-ethylheptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-3-5-6-7-8-9-10-4-2/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZZLNVABCISOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216913 | |

| Record name | 1-Heptanamine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66793-76-8 | |

| Record name | 1-Heptanamine, N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066793768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanamine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethylheptylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-ethyl-1-heptanamine (CAS Number 66793-76-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-ethyl-1-heptanamine, a secondary amine with significant applications in pharmaceutical synthesis. From its fundamental chemical and physical properties to detailed synthetic protocols, analytical methodologies, and critical safety information, this document serves as an essential resource for professionals engaged in research and development.

Chemical and Physical Properties

N-ethyl-1-heptanamine, also known as N-ethylheptylamine, is a secondary amine with the chemical formula C₉H₂₁N.[1][2] It presents as a colorless to pale yellow liquid under standard conditions.[3][4][5] This compound is characterized by its amine odor and is soluble in organic solvents but not in water.[4]

Table 1: Physicochemical Properties of N-ethyl-1-heptanamine

| Property | Value | Source(s) |

| CAS Number | 66793-76-8 | [6] |

| Molecular Formula | C₉H₂₁N | [6] |

| Molecular Weight | 143.27 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [3][4][5] |

| Boiling Point | 181-186.7 °C | [3][5] |

| Melting Point | -13 °C (estimate) | [3][5] |

| Density | ~0.77 g/cm³ | [5] |

| Refractive Index | 1.4240 | [3][7] |

| Flash Point | 54.1 °C | [5] |

| pKa (predicted) | 10.92 ± 0.19 | [5] |

Synthesis of N-ethyl-1-heptanamine

The synthesis of N-ethyl-1-heptanamine can be achieved through various established organic chemistry methodologies. Two primary routes are detailed below: acylation of a primary amine followed by reduction, and direct reductive amination.

Synthesis via Acylation-Reduction of n-Heptylamine

A common and effective method for the synthesis of N-ethyl-1-heptanamine involves the acylation of n-heptylamine to form an amide intermediate, which is subsequently reduced.[3][8] This two-step process offers high yields and purity.

Step 1: Synthesis of N-heptylacetamide

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve n-heptylamine (10.31 g, 89.4 mmol) in 100 mL of dichloromethane in an ice bath.

-

To this solution, add pyridine (7.5 mL, 92.7 mmol).

-

Slowly add acetyl chloride (8.0 mL, 112 mmol) dropwise over a period of 2 minutes, maintaining the temperature at 0 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional hour.

-

Upon completion of the reaction, add 100 mL of water to quench the reaction and separate the organic layer.

-

Extract the aqueous layer with an additional 100 mL of dichloromethane.

-

Combine the organic phases and wash sequentially with 10% aqueous hydrochloric acid, saturated sodium bicarbonate solution, and finally, saturated sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-heptylacetamide as a colorless liquid (13.73 g, 98% yield).

Step 2: Reduction of N-heptylacetamide to N-ethyl-1-heptanamine

-

In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (4.60 g, 121 mmol) in 150 mL of anhydrous diethyl ether.

-

Dissolve the N-heptylacetamide (6.076 g, 38.63 mmol) in 6 mL of diethyl ether and add it dropwise to the lithium aluminum hydride suspension.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours.

-

Cool the reaction mixture in an ice bath and quench the excess lithium aluminum hydride by the sequential and careful dropwise addition of 4 mL of water, 4 mL of 2 M sodium hydroxide solution, and 12 mL of water.

-

Filter the resulting suspension and dry the filtrate with anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain N-ethyl-1-heptanamine as a colorless liquid (5.29 g, 95% yield).

Diagram 1: Synthesis of N-ethyl-1-heptanamine via Acylation-Reduction

Caption: Reaction scheme for the synthesis of N-ethyl-1-heptanamine.

Synthesis via Reductive Amination

An alternative and more atom-economical approach is the direct reductive amination of heptanal with ethylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Conceptual Workflow:

-

Imine Formation: Heptanal and ethylamine are condensed, typically in the presence of a mild acid catalyst, to form the corresponding N-ethylheptan-1-imine.

-

In situ Reduction: A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added to the reaction mixture to reduce the imine to N-ethyl-1-heptanamine.

Diagram 2: Reductive Amination Workflow

Caption: Conceptual workflow for reductive amination synthesis.

Applications in Drug Development

N-ethyl-1-heptanamine serves as a crucial building block in the synthesis of pharmaceuticals. Its most notable application is as a key intermediate in the production of Ibutilide , a Class III antiarrhythmic agent used for the acute termination of atrial fibrillation and atrial flutter.[5][9] The N-ethylheptylamino moiety is integral to the structure and activity of Ibutilide.

The synthesis of Ibutilide and its analogs often involves the reaction of N-ethyl-1-heptanamine with a suitably functionalized phenyl derivative.[5] This highlights the importance of N-ethyl-1-heptanamine in accessing complex molecular architectures in medicinal chemistry.

Analytical Characterization

The purity and identity of N-ethyl-1-heptanamine are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Gas chromatography is a primary method for assessing the purity of N-ethyl-1-heptanamine. Due to the basic nature of amines, which can lead to peak tailing on standard GC columns, a deactivated column is recommended for optimal performance. The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkanes, has been reported for N-ethyl-1-heptanamine as 1056 on a semi-standard non-polar column, providing a useful reference for method development.[6]

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: The IR spectrum of N-ethyl-1-heptanamine will exhibit characteristic peaks for a secondary amine, including an N-H stretch in the region of 3300-3500 cm⁻¹ and C-N stretching vibrations.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl and heptyl groups. The protons on the carbons adjacent to the nitrogen atom will be deshielded and appear at a lower field.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. A ¹³C NMR spectrum for N-ethyl-1-heptanamine has been reported.[6]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For secondary amines, alpha-cleavage is a common fragmentation pathway.

Safety, Handling, and Toxicology

N-ethyl-1-heptanamine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[6] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 2: GHS Hazard Information for N-ethyl-1-heptanamine

| Hazard Class | Hazard Statement | Pictogram |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | 🔥 |

| Skin corrosion/irritation (Category 1C) | H314: Causes severe skin burns and eye damage | corrosive |

| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage | corrosive |

(Source:[6])

Handling and Storage: [10]

-

Handling: Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a locked-up area.

First Aid Measures: [10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Conclusion

N-ethyl-1-heptanamine is a valuable secondary amine with well-defined chemical and physical properties. Its role as a key intermediate in the synthesis of the antiarrhythmic drug Ibutilide underscores its importance in the pharmaceutical industry. The synthetic routes to this compound are well-established, and its analytical characterization can be readily achieved using standard techniques. Due to its hazardous nature, strict adherence to safety and handling protocols is mandatory. This guide provides a solid foundation for researchers, scientists, and drug development professionals working with this important chemical entity.

References

-

1-Heptanamine, N-ethyl-. PubChem. National Institutes of Health. Available from: [Link]

- Chpt 23Final7e.

-

N-Ethyl-1-heptanamin. ChemBK. (2024-04-10). Available from: [Link]

-

Cas 66793-76-8,N-Ethyl-1-heptanamine. LookChem. Available from: [Link]

-

1-Heptanamine, 1-methyl, N-ethyl - Chemical & Physical Properties. Cheméo. Available from: [Link]

-

3-Heptanamine, N-ethyl-3-methyl-. PubChem. National Institutes of Health. Available from: [Link]

-

1-Heptanamine, 1-methyl, N-ethyl. PubChem. National Institutes of Health. Available from: [Link]

-

1-Heptanamine, N,N-diheptyl-. NIST WebBook. National Institute of Standards and Technology. Available from: [Link]

-

Chemical Properties of 1-Heptanamine, N-heptyl- (CAS 2470-68-0). Cheméo. Available from: [Link]

-

mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram. Doc Brown's Chemistry. Available from: [Link]

-

1-Heptanamine, N-heptyl- - Substance Details. SRS | US EPA. Available from: [Link]

- Mass Spectrometry: Fragmentation.

- Crystalline pharmaceutical and methods of preparation and use thereof. Google Patents. (US8367701B2).

-

proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. Available from: [Link]

- Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions. Google Patents. (EP0040915A1).

-

Ibutilide. PubChem. National Institutes of Health. Available from: [Link]

- Crystalline pharmaceutical and methods of preparation and use thereof. Google Patents. (US9447077B2).

-

Ethanamine, N-ethyl-N-methyl-. NIST WebBook. National Institute of Standards and Technology. Available from: [Link]

- Pharmaceutical formulations of aliphatic amine polymers and methods for their manufacture. Google Patents. (EP1818048A1).

-

Synthesis of substituted N-(4-piperidyl)-N-(3-pyridyl)amides with antiarrhythmic activity. Note 1. ResearchGate. (2025-08-06). Available from: [Link]

Sources

- 1. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 2. fishersci.com [fishersci.com]

- 3. N-Ethyl-1-heptanamine CAS#: 66793-76-8 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. 1-Heptanamine, N-ethyl- | C9H21N | CID 48038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Ethyl-1-heptanamine CAS#: 66793-76-8 [m.chemicalbook.com]

- 8. N-Ethyl-1-heptanamine | 66793-76-8 [chemicalbook.com]

- 9. Ibutilide | C20H36N2O3S | CID 60753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

physical properties of N-ethylheptylamine

An In-depth Technical Guide to the Physical Properties of N-Ethylheptylamine

Introduction

N-Ethylheptylamine (CAS No. 66793-76-8) is a secondary aliphatic amine that serves as a versatile intermediate and building block in organic synthesis.[1][2] Its molecular structure, featuring a polar secondary amine group attached to both a short ethyl chain and a long, nonpolar heptyl chain, imparts a unique set of physicochemical properties that are critical for its application in research and development. Professionals in drug discovery, materials science, and chemical manufacturing rely on a thorough understanding of these properties for reaction design, process optimization, purification, and quality control.

This technical guide provides a comprehensive examination of the core physical and spectroscopic properties of N-Ethylheptylamine. It is designed for researchers, scientists, and drug development professionals, offering not just empirical data but also the underlying scientific principles and field-proven experimental protocols for their validation. The methodologies described herein are structured to be self-validating, ensuring the generation of reliable and reproducible data.

Core Physicochemical Properties

A summary of the key physical properties of N-Ethylheptylamine is presented below. These values are essential for handling, storage, and modeling the behavior of the compound in various chemical environments.

| Property | Value | Source(s) |

| CAS Number | 66793-76-8 | [1][3] |

| Molecular Formula | C₉H₂₁N | [1][2] |

| Molecular Weight | 143.27 g/mol | [1][3] |

| Appearance | Liquid | [2] |

| Boiling Point | 181 °C | [4] |

| Melting Point | -13 °C (estimate) | [4] |

| Density | 0.77 g/mL | [4] |

| Refractive Index (n²⁰/D) | 1.4240 | [4] |

| Vapor Pressure | 0.653 mmHg at 25°C | [4] |

| Flash Point | 54.1 °C | [4] |

Detailed Analysis of Physical Properties

Boiling Point and Intermolecular Forces

The boiling point of a substance is a direct indicator of the strength of its intermolecular forces. For N-Ethylheptylamine, a secondary amine, these forces are a combination of London dispersion forces, dipole-dipole interactions, and hydrogen bonding. The long heptyl chain contributes significantly to the London dispersion forces, while the polar N-H bond allows for hydrogen bonding between molecules.[5] The boiling point of 181 °C is substantially higher than that of nonpolar alkanes of similar molecular weight, underscoring the contribution of the polar amine group.[4][5]

The presence of a single N-H bond means that secondary amines like N-ethylheptylamine can act as hydrogen bond donors and acceptors. However, they form weaker hydrogen bonds than primary amines, which have two N-H bonds, but stronger intermolecular attractions than tertiary amines, which lack N-H bonds and cannot hydrogen bond with each other.[6]

Density and Refractive Index

Density is a fundamental property used for mass-to-volume conversions and for assessing purity. The refractive index, a measure of how light propagates through a substance, is highly sensitive to purity and is often used as a rapid quality control check.[7] Both properties are temperature-dependent and should be measured using calibrated instrumentation.

Solubility Profile

The solubility of N-Ethylheptylamine is dictated by its amphiphilic nature. The polar secondary amine group can form hydrogen bonds with protic solvents like water, while the extensive nonpolar alkyl chains (ethyl and particularly the C7 heptyl group) confer solubility in nonpolar organic solvents.[8]

-

In Water: N-Ethylheptylamine is expected to have limited solubility in water. While the amine group can interact with water molecules, the long, hydrophobic heptyl chain dominates, making the molecule predominantly nonpolar.[6]

-

In Organic Solvents: It is expected to be readily miscible with a wide range of organic solvents, including alcohols, ethers, and hydrocarbons, due to favorable van der Waals interactions between the alkyl chains of the solute and solvent.[9]

The basicity of the amine group (pKa of the conjugate acid is typically around 10.7-10.8 for similar secondary amines) means its aqueous solubility is highly pH-dependent.[10] In acidic solutions, it will be protonated to form an ammonium salt, which is significantly more water-soluble.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of N-Ethylheptylamine.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of an amine sample.

Caption: Standard workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify key functional groups. As a secondary amine, N-Ethylheptylamine is expected to exhibit a characteristic N-H stretching absorption.[11]

-

N-H Stretch: A single, moderately sharp absorption band is expected in the region of 3300-3500 cm⁻¹. This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none.[11]

-

C-H Stretches: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the ethyl and heptyl groups.

-

N-H Bend: A band may be observed around 1500-1600 cm⁻¹, though it can be weak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[12]

-

¹H NMR Spectroscopy: The spectrum will show distinct signals for each unique proton environment. The protons on the carbons directly attached to the nitrogen atom (α-carbons) are deshielded and appear further downfield. The N-H proton typically appears as a broad singlet whose chemical shift is concentration and solvent-dependent.[11] Adding a drop of D₂O to the NMR tube will cause the N-H proton to exchange with deuterium, leading to the disappearance of its signal, which is a key confirmation technique.[11]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show nine distinct signals, one for each carbon atom in the unique chemical environments of the molecule. Carbons bonded to the electronegative nitrogen atom are deshielded and resonate at higher chemical shifts (further downfield).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern. Under Electron Ionization (EI), aliphatic amines characteristically undergo α-cleavage, where the C-C bond adjacent to the nitrogen atom breaks.[12] This fragmentation is driven by the formation of a stable, resonance-stabilized iminium cation.

For N-Ethylheptylamine, two primary α-cleavage pathways are expected:

-

Loss of a hexyl radical (C₆H₁₃•) to produce an ion at m/z = 58.

-

Loss of an ethyl radical (C₂H₅•) to produce an ion at m/z = 114.

The most stable and therefore most abundant fragment ion (the base peak) is typically the one formed by the loss of the larger alkyl radical.[12]

Caption: Expected EI-MS fragmentation of N-Ethylheptylamine.

Experimental Protocols

The following protocols are standardized methodologies for determining the key physical and spectroscopic properties of N-Ethylheptylamine.

Protocol 1: Determination of Boiling Point

Principle: The boiling point is determined at atmospheric pressure as the temperature at which the vapor pressure of the liquid equals the surrounding pressure.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a calibrated thermometer, a condenser, and a receiving flask.

-

Sample Addition: Place 5-10 mL of N-Ethylheptylamine and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady distillation rate is achieved and vapor and liquid are in equilibrium. This is the boiling point.

-

Pressure Correction: Record the atmospheric pressure and, if it deviates significantly from 760 mmHg, apply a correction using a nomograph.

Protocol 2: Determination of Density and Refractive Index

Principle: Density is measured by determining the mass of a precise volume. Refractive index is measured using a refractometer that quantifies the angle of refraction of light passing through the sample.

Methodology:

-

Instrumentation: Use a calibrated digital density meter and an Abbe refractometer. Ensure both instruments are cleaned and calibrated at a known temperature (e.g., 20°C) using distilled water as a standard.

-

Sample Application (Density): Inject the N-Ethylheptylamine sample into the density meter's cell, ensuring no air bubbles are present. Allow the reading to stabilize and record the density.

-

Sample Application (Refractive Index): Apply a few drops of the sample to the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to equilibrate. Adjust the instrument to bring the dividing line into focus on the crosshairs and read the refractive index from the scale.

-

Cleaning: Thoroughly clean the instruments with an appropriate solvent (e.g., isopropanol) after measurement.

Protocol 3: Spectroscopic Data Acquisition

1. ¹H and ¹³C NMR Spectroscopy

-

Objective: To obtain high-resolution NMR spectra for structural elucidation.

-

Materials: N-Ethylheptylamine sample, deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard, 5 mm NMR tubes.

-

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of N-Ethylheptylamine in ~0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean vial. The TMS serves as an internal reference (δ 0.00 ppm), ensuring the accuracy of chemical shift measurements.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Insert the tube into a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire the ¹H spectrum, followed by the ¹³C spectrum.

-

(Optional) D₂O Exchange: To confirm the N-H proton, acquire a ¹H spectrum, then add one drop of D₂O, shake the tube, and re-acquire the spectrum. The N-H signal should disappear or significantly diminish.

-

2. FT-IR Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology (Attenuated Total Reflectance - ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Apply a small drop of neat N-Ethylheptylamine liquid directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent.

-

3. Mass Spectrometry (EI-MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology (GC-MS):

-

Sample Preparation: Prepare a dilute solution of N-Ethylheptylamine (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the sample from any potential impurities before it enters the mass spectrometer.

-

Ionization: The sample is ionized in the MS source using a standard electron energy of 70 eV.

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

-

References

-

N-Ethylheptylamine - LabSolutions | Lab Chemicals & Equipment. [Link]

-

Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. [Link]

-

N-Ethylmethylamine - Hazardous Agents - Haz-Map. [Link]

-

ETHYLHEPTYLAMINE - ChemBK. [Link]

-

N-ETHYL PROPYLAMINE - Ataman Kimya. [Link]

-

N-Methylethylamine - Solubility of Things. [Link]

-

N-ethyl-N-methylheptan-3-amine | C10H23N | CID 17937709 - PubChem. [Link]

-

Chemical Properties of Ethanamine, N-ethyl- (CAS 109-89-7) - Cheméo. [Link]

-

N-Ethyl-n-butylamine - ChemBK. [Link]

-

Ethylmethylamine - Solubility of Things. [Link]

-

N-Ethylethylenediamine - ChemBK. [Link]

-

Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding structure classification physical properties of aliphatic amines organic nitrogen compounds advanced A level organic chemistry revision notes doc brown. [Link]

-

24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. [Link]

-

The Vaporization Enthalpy and Vapor Pressure of (±) N-Ethyl Amphetamine by Correlation Gas Chromatography - ResearchGate. [Link]

-

N-ethyl-N-ethylethanamine | C6H14N- | CID 19380097 - PubChem. [Link]

-

Chemical Properties of Ethanamine, N-ethyl-N-methyl- (CAS 616-39-7) - Cheméo. [Link]

-

N-ethylhydroxylamine - Stenutz. [Link]

-

Ethylamine | C2H5NH2 | CID 6341 - PubChem. [Link]

-

N-Ethyl Methyl Amine - Methylamine Supplier. [Link]

-

Ethylamine - Wikipedia. [Link]

-

Ethanamine, N-ethyl-N-methyl- - the NIST WebBook. [Link]

-

Spectral Information - PubChem. [Link]

-

Boiling Points and Solubility of Amines - YouTube. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Refractive Index - Oxonium Ion. [Link]

-

N-ethyl-1-butanamine - Stenutz. [Link]

-

N-ethyl-N-methylethanamine - Stenutz. [Link]

-

The synthesis of N-ethyl-n-butylamine by amines disproportionation | Semantic Scholar. [Link]

-

Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine - Chalmers ODR. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. N-Ethylheptylamine | CymitQuimica [cymitquimica.com]

- 3. labsolu.ca [labsolu.ca]

- 4. chembk.com [chembk.com]

- 5. Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding structure classification physical properties of aliphatic amines organic nitrogen compounds advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. youtube.com [youtube.com]

- 7. Oxonium Ion [home.miracosta.edu]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Page loading... [guidechem.com]

- 10. N-Ethylpropylamine CAS#: 20193-20-8 [amp.chemicalbook.com]

- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Heptanamine, N-ethyl-

This guide provides a comprehensive technical overview of 1-Heptanamine, N-ethyl-, a secondary amine with significant applications in chemical synthesis and research. Designed for researchers, scientists, and professionals in drug development, this document delves into its fundamental chemical and physical properties, synthesis, and analytical characterization.

Core Molecular Attributes

1-Heptanamine, N-ethyl-, also known by its synonyms N-Ethylheptylamine and N-ethylheptan-1-amine, is a valuable compound in various chemical applications. A clear understanding of its basic molecular characteristics is the foundation for its effective use.

The molecular formula for this compound is C₉H₂₁N.[1][2][3] Its structure consists of a seven-carbon heptyl group and an ethyl group attached to a central nitrogen atom. This composition gives it a molecular weight of approximately 143.27 g/mol .[1][2]

dot graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

// Nodes for atoms N [label="N", pos="0,0!", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF", shape=circle]; C1 [label="C", pos="-1,-0.5!"]; C2 [label="C", pos="-2,-0.5!"]; C3 [label="C", pos="-3,-0.5!"]; C4 [label="C", pos="-4,-0.5!"]; C5 [label="C", pos="-5,-0.5!"]; C6 [label="C", pos="-6,-0.5!"]; C7 [label="C", pos="-7,-0.5!"]; C_ethyl1 [label="C", pos="1,-0.5!"]; C_ethyl2 [label="C", pos="2,-0.5!"]; H_N [label="H", pos="0,0.5!"];

// Edges for bonds N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; N -- C_ethyl1; C_ethyl1 -- C_ethyl2; N -- H_N;

// Invisible nodes for labels Heptyl_label [label="Heptyl Group", pos="-4,-1!", shape=plaintext]; Ethyl_label [label="Ethyl Group", pos="1.5,-1!", shape=plaintext]; } Caption: 2D representation of 1-Heptanamine, N-ethyl-.

Physicochemical Properties

The physical and chemical properties of 1-Heptanamine, N-ethyl- dictate its handling, storage, and application. It is typically a colorless to pale yellow liquid.[1][3]

| Property | Value | Source |

| Molecular Formula | C₉H₂₁N | [1][2][3] |

| Molecular Weight | 143.27 g/mol | [1][2] |

| Boiling Point | 181 °C | [1] |

| Density | 0.77 g/cm³ | [1] |

| Refractive Index | 1.4240 | [1] |

| Flash Point | 54.1 °C | [1] |

| pKa | 10.92 ± 0.19 (Predicted) | [1] |

| CAS Number | 66793-76-8 | [1][2] |

Proper storage conditions are crucial for maintaining the integrity of the compound. It should be kept in a dark place under an inert atmosphere at room temperature.[1]

Synthesis Protocols

The synthesis of secondary amines like 1-Heptanamine, N-ethyl- can be achieved through various methods. A common and effective approach is reductive amination.

Reductive Amination of Heptaldehyde with Ethylamine

This widely used method involves the reaction of an aldehyde (heptaldehyde) with a primary amine (ethylamine) to form an imine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of this reaction. Sodium cyanoborohydride is often employed due to its mild nature and selectivity for the protonated imine.

Step-by-Step Methodology:

-

Imine Formation: Dissolve equimolar amounts of heptaldehyde and ethylamine in a suitable solvent, such as methanol. The reaction is typically stirred at room temperature for about an hour to facilitate the formation of the imine intermediate.

-

Reduction: Slowly add a solution of sodium cyanoborohydride in methanol to the reaction mixture.

-

pH Adjustment: Maintain the pH of the reaction mixture at approximately 6 by adding glacial acetic acid. This is crucial as the reduction of the imine is most efficient under mildly acidic conditions.

-

Reaction Monitoring and Workup: The reaction is stirred overnight at room temperature. The progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup involving pH adjustment to basic conditions (pH 12) with NaOH, followed by extraction with an organic solvent like diethyl ether.[4] The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated.[4] The final product is then purified by vacuum distillation to yield N,N-Diethyl-1-heptanamine.[4]

dot graph "Reductive_Amination_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

subgraph "cluster_reactants" { label = "Reactants"; style=filled; color="#FFFFFF"; Heptaldehyde [label="Heptaldehyde"]; Ethylamine [label="Ethylamine"]; }

Imine_Formation [label="Imine Formation\n(Methanol, RT)", shape=ellipse, fillcolor="#FBBC05"]; Reduction [label="In situ Reduction\n(Sodium Cyanoborohydride)", shape=ellipse, fillcolor="#FBBC05"]; Workup [label="Aqueous Workup\n& Extraction", shape=ellipse, fillcolor="#34A853"]; Purification [label="Vacuum Distillation", shape=ellipse, fillcolor="#34A853"]; Product [label="1-Heptanamine, N-ethyl-", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Heptaldehyde -> Imine_Formation; Ethylamine -> Imine_Formation; Imine_Formation -> Reduction; Reduction -> Workup; Workup -> Purification; Purification -> Product; } Caption: Workflow for the synthesis of 1-Heptanamine, N-ethyl-.

Analytical Characterization

To ensure the identity and purity of synthesized 1-Heptanamine, N-ethyl-, a combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the protons on the heptyl and ethyl chains, with specific chemical shifts and splitting patterns confirming their connectivity to the nitrogen atom. ¹³C NMR provides information on the number and chemical environment of the carbon atoms in the molecule.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. A key feature in the IR spectrum of a secondary amine is the N-H stretch, which typically appears as a weak to medium band in the region of 3300-3500 cm⁻¹.[2]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak in the mass spectrum will correspond to the molecular weight of 1-Heptanamine, N-ethyl-.[2]

-

Gas Chromatography (GC): GC is an excellent technique for assessing the purity of the compound. A pure sample will exhibit a single peak at a specific retention time under defined chromatographic conditions.

Applications in Research and Drug Development

While specific, large-scale applications are not extensively documented in the public domain, the chemical nature of 1-Heptanamine, N-ethyl- makes it a useful intermediate in organic synthesis. Secondary amines are common building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its potential use as an impurity standard, for instance for the drug Ibutilide, has also been noted.[5] The long alkyl chain suggests potential applications where lipophilicity is a desired characteristic.

Safety and Handling

1-Heptanamine, N-ethyl- is classified as a flammable liquid and vapor.[2] It is also corrosive and can cause severe skin burns and eye damage.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

-

LookChem. (n.d.). Cas 66793-76-8, N-Ethyl-1-heptanamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Heptanamine, N-ethyl-. PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (2024, April 10). N-Ethyl-1-heptanamin. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N,N-Diethyl-1-heptanamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-1-heptanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-1-heptanamine (CAS No. 66793-76-8) is a secondary amine that presents as a pale yellow liquid under standard conditions.[1] As with many secondary amines, its utility in research and development, particularly within the pharmaceutical and agrochemical sectors, is rooted in its properties as a versatile chemical intermediate and a structural component in the synthesis of more complex molecules. The presence of both a secondary amine nitrogen and lipophilic alkyl chains of varying lengths—an ethyl and a heptyl group—imparts a specific balance of basicity and solubility that dictates its reactivity and potential applications.

This guide provides a comprehensive overview of the boiling and melting points of N-ethyl-1-heptanamine, contextualizes these properties within the broader family of alkylamines, and details authoritative methodologies for their experimental determination. Furthermore, it outlines critical safety protocols necessary for the handling of this compound, ensuring a foundation of safety and scientific integrity for professionals in the field.

Physicochemical Characteristics of N-ethyl-1-heptanamine

The physical state and thermal transition points of a compound are fundamental parameters that influence its handling, storage, purification, and reaction conditions. For N-ethyl-1-heptanamine, these properties are dictated by the interplay of intermolecular forces, primarily van der Waals forces from its alkyl chains and the capacity for hydrogen bonding via the secondary amine group.

Boiling and Melting Points

| Property | Value | Source |

| Boiling Point | 181 °C | LookChem[1], ChemicalBook[2] |

| Melting Point | -13 °C (estimate) | LookChem[1], ChemicalBook[2] |

The boiling point of 181 °C is a reflection of the compound's molecular weight (143.27 g/mol ) and the presence of hydrogen bonding.[1] Secondary amines can act as hydrogen bond donors and acceptors, leading to stronger intermolecular attractions than those observed in tertiary amines of similar molecular weight, which lack a hydrogen atom on the nitrogen and thus have lower boiling points. However, these hydrogen bonds are generally weaker than those in primary amines or alcohols, which possess more hydrogen atoms available for bonding or a more electronegative oxygen atom, respectively.

The estimated melting point of -13 °C indicates that N-ethyl-1-heptanamine is a liquid at room temperature.[1][2] The relatively low melting point can be attributed to the asymmetry of the molecule and the presence of flexible alkyl chains, which can hinder the formation of a stable, ordered crystal lattice.

Experimental Determination of Boiling and Melting Points

To ensure the scientific rigor required in research and drug development, it is imperative to experimentally verify the physicochemical properties of key compounds. The following protocols are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, which provide a framework for accurate and reproducible measurements.[3][4][5][6][7][8]

Protocol for Boiling Point Determination (Adapted from OECD Guideline 103)

The Siwoloboff method is a reliable micro-method for determining the boiling point of a liquid sample.[9]

Principle: A sample is heated in a test tube alongside a thermometer. A capillary tube, sealed at its upper end, is placed open-end-down in the sample. As the temperature rises, air trapped in the capillary expands and escapes as a stream of bubbles. The boiling point is the temperature at which, upon slight cooling, the vapor pressure of the substance equals the external pressure, causing the stream of bubbles to cease and the liquid to be drawn into the capillary.[9]

Apparatus:

-

Heating bath (oil bath or metal block)

-

Boiling tube

-

Calibrated thermometer

-

Capillary tube (sealed approx. 1 cm from one end)

-

Stirring mechanism

Procedure:

-

Add a small volume of N-ethyl-1-heptanamine to the boiling tube.

-

Place the sealed capillary tube, open-end down, into the liquid.

-

Immerse the boiling tube in the heating bath, ensuring the sample is below the bath level.

-

Position the thermometer so that the bulb is at the same level as the sample.

-

Begin heating the bath at a steady rate while stirring.

-

Observe the capillary tube. A continuous stream of bubbles will emerge as the boiling point is approached.

-

Record the temperature at the moment the bubble stream stops and the liquid begins to enter the capillary tube. This is the boiling point.

Diagram of Boiling Point Determination Workflow

Caption: Workflow for micro-boiling point determination.

Protocol for Melting Point Determination (Adapted from OECD Guideline 102)

Given that N-ethyl-1-heptanamine has a low estimated melting point, a capillary method with a cooled heating/cooling block is appropriate.

Principle: A small, uniform sample packed into a capillary tube is heated at a controlled rate. The melting range is the temperature range from the first appearance of liquid (meniscus formation) to the complete liquefaction of the sample.[3][7][8]

Apparatus:

-

Melting point apparatus with a metal block capable of controlled cooling and heating

-

Capillary tubes

-

Calibrated thermometer or temperature probe

Procedure:

-

Ensure the N-ethyl-1-heptanamine sample is solidified by cooling it below its expected melting point (e.g., in a dry ice/acetone bath).

-

Introduce a small amount of the powdered solid into a capillary tube and pack it tightly to a height of 2-4 mm.

-

Place the capillary tube into the melting point apparatus.

-

Set the apparatus to a temperature well below -13 °C.

-

Heat the block at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the same rate and record the temperature at which the last solid crystal disappears (T2).

-

The melting range is reported as T1-T2.

Safety and Handling for Alkylamine Compounds

N-ethyl-1-heptanamine, as an alkylamine, is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[10] Adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. For larger quantities or risk of splashing, chemical-resistant aprons or suits are recommended.

-

Respiratory Protection: Work in a well-ventilated fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is required.

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents and acids.

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

The boiling and melting points of N-ethyl-1-heptanamine are critical parameters for its effective and safe use in research and development. While commercially available data provides a useful starting point, experimental verification using standardized protocols such as those outlined by the OECD is essential for ensuring data integrity. The corrosive and flammable nature of this secondary amine necessitates rigorous adherence to safety protocols to protect personnel and infrastructure. By understanding and carefully managing these properties, researchers can confidently and safely leverage N-ethyl-1-heptanamine as a valuable building block in the synthesis of novel compounds for the pharmaceutical and other industries.

References

-

OECD Test No. 102: Melting Point/Melting Range. (1995). OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD Test No. 103: Boiling Point. (1995). OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD (1995), "Test No. 102: Melting Point/ Melting Range", OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

-

OECD (1995), "Test No. 103: Boiling Point", OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

-

Essem Compliance. (n.d.). Physical chemical testing studies. [Link]

-

Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. [Link]

-

LCS Laboratory. (n.d.). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. [Link]

-

OECD (2023), "Test No. 102: Melting Point/ Melting Range", OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Determination of Physico-Chemical Properties of... Regulations.gov. [Link]

-

Cheméo. (n.d.). 1-Heptanamine, 1-methyl, N-ethyl - Chemical & Physical Properties. [Link]

-

PubChem. (n.d.). 1-Heptanamine, N-ethyl-. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1-Heptanamine, 1-methyl, N-ethyl. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). Cas 66793-76-8,N-Ethyl-1-heptanamine. [Link]

-

The Japanese Pharmacopoeia. (n.d.). Boiling Point and Distilling Range Test. [Link]

-

Intertek Inform. (1999). ASTM D 3437 : 1999 Standard Practice for Sampling and Handling Liquid. [Link]

-

Journal of Medicinal Chemistry. (1987). Boron-Containing Thiouracil Derivatives for Neutron-Capture... [Link]

-

International Journal of Scientific & Engineering Research. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. [Link]

-

Scribd. (n.d.). HSAS Method | PDF | Titration | Chemistry. [Link]

-

BYJU'S. (n.d.). Identification of Primary Amines, Secondary Amines and Tertiary Amines. [Link]

-

Wikipedia. (n.d.). Amine. [Link]

-

PubChem. (n.d.). 3-Ethyl-2,2-dimethyl-3-pentanol. National Center for Biotechnology Information. [Link]

-

Intertek Inform. (2003). ASTM D3437-03 - Standard Practice for Sampling and Handling Liquid Cyclic Products. [Link]

-

NIST. (n.d.). 3-Pentanol, 3-ethyl-. NIST Chemistry WebBook. [Link]

-

Chemsrc. (n.d.). 3-ETHYL-2,2-DIMETHYL-3-PENTANOL | CAS#:66793-96-2. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. N-Ethyl-1-heptanamine CAS#: 66793-76-8 [chemicalbook.com]

- 3. laboratuar.com [laboratuar.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 10. 1-Heptanamine, N-ethyl- | C9H21N | CID 48038 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of N-Ethyl-1-heptanamine in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of N-ethyl-1-heptanamine, a secondary amine relevant in various chemical synthesis and pharmaceutical development contexts. While specific quantitative solubility data is sparse in publicly available literature, this document consolidates the known physicochemical properties of the molecule to establish a strong theoretical framework for predicting its behavior in diverse organic solvent systems. We delve into the molecular principles governing its solubility, including intermolecular forces and the influence of solvent polarity. Crucially, this guide presents a detailed, field-proven experimental protocol for the accurate determination of its solubility, designed to ensure reproducibility and data integrity. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of how to work with N-ethyl-1-heptanamine in solution.

Physicochemical Profile of N-Ethyl-1-Heptanamine

Understanding the inherent properties of N-ethyl-1-heptanamine is fundamental to predicting its solubility. The molecule, with CAS number 66793-76-8, is a secondary amine characterized by a seven-carbon heptyl chain and a two-carbon ethyl group attached to a central nitrogen atom.[1][2] This structure dictates its physical and chemical behavior.

The dominant feature is its long, nonpolar aliphatic structure (nine total carbons), which suggests strong van der Waals interactions and an overall low polarity. The secondary amine group (-NH-) introduces a site for hydrogen bonding, acting as a hydrogen bond acceptor (via the nitrogen lone pair) and a weak hydrogen bond donor.[3] Its predicted pKa of ~10.9 indicates it is a moderately basic compound.[1][4]

These characteristics lead to a key prediction: N-ethyl-1-heptanamine is expected to be sparingly soluble in water but readily soluble in a wide range of organic solvents.[4][5] The large hydrophobic alkyl groups will dominate its interaction with polar solvents like water, while readily interacting with the nonpolar regions of organic solvents.[6]

Table 1: Key Physicochemical Properties of N-Ethyl-1-heptanamine

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₁N | [1][4] |

| Molecular Weight | 143.27 g/mol | [1][2] |

| Appearance | Pale yellow liquid | [1][4] |

| Boiling Point | 181 °C | [1][7] |

| Melting Point | -13 °C (estimate) | [1][7] |

| Density | 0.77 g/cm³ | [1][7] |

| pKa (Predicted) | 10.92 ± 0.19 | [1][4] |

| Refractive Index | 1.4240 | [1][7] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamics of mixing.[8] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Intermolecular Forces at Play:

-

Van der Waals Forces (London Dispersion Forces): As a molecule with significant alkyl chaining, N-ethyl-1-heptanamine's primary interactions with nonpolar solvents (e.g., hexane, toluene) will be through these weak, transient forces. Its large surface area facilitates these interactions, promoting solubility in such solvents.[8]

-

Dipole-Dipole Interactions: The C-N and N-H bonds introduce a modest dipole moment to the molecule, allowing for interactions with polar aprotic solvents like acetone or ethyl acetate.

-

Hydrogen Bonding: The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, interacting with polar protic solvents such as alcohols (e.g., ethanol, methanol). While it has an N-H bond, its ability to donate a hydrogen bond is weaker than that of primary amines or alcohols.[5]

Solvent Classification and Predicted Solubility:

Based on these principles, we can predict the solubility of N-ethyl-1-heptanamine across different solvent classes.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): High solubility is expected. The van der Waals forces between the amine's long alkyl chains and the nonpolar solvent molecules are the dominant, favorable interactions.[5][9]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane): Good to high solubility is predicted. These solvents can engage in dipole-dipole interactions and are effective at solvating the overall molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is likely. While these solvents can hydrogen bond with the amine, the large nonpolar part of the molecule may limit miscibility compared to smaller amines.

-

Polar Protic Solvents (e.g., Water): Very low solubility is expected. The energy required to disrupt the strong hydrogen-bonding network of water is not sufficiently compensated by the weak interactions with the large hydrophobic portion of the amine.[6]

Experimental Determination of Solubility: A Validated Protocol

To move beyond prediction, quantitative measurement is essential. The isothermal shake-flask method is a gold-standard, reliable technique for determining the solubility of a compound in a given solvent at a specific temperature. The following protocol is designed as a self-validating system to ensure data accuracy.

General Experimental Workflow

The process follows a logical progression from preparation to final analysis. Each step is critical for achieving a reliable solubility value.

Caption: High-level workflow for solubility determination.

Detailed Step-by-Step Protocol: Isothermal Shake-Flask Method

This protocol describes the necessary steps to determine the solubility of N-ethyl-1-heptanamine in an organic solvent of choice at a controlled temperature (e.g., 25 °C).

Materials:

-

N-Ethyl-1-heptanamine (purity >98%)

-

Selected organic solvent (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Calibrated positive displacement pipettes

-

Syringes and 0.22 µm chemically-resistant syringe filters (e.g., PTFE)

-

Volumetric flasks for dilutions

-

Autosampler vials for analysis

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or other suitable analytical instrument

Procedure:

-

Preparation of Standard Curve:

-

Prepare a stock solution of N-ethyl-1-heptanamine in the chosen solvent at a known concentration (e.g., 10 mg/mL).

-

Perform a serial dilution of the stock solution to create a series of at least five calibration standards that bracket the expected solubility range.

-

Analyze these standards using the chosen analytical method (e.g., GC-FID) to generate a standard curve of instrument response versus concentration. The curve must have an R² value > 0.995 for validation.

-

-

Sample Preparation & Equilibration:

-

Add a measured volume of the solvent (e.g., 5.0 mL) to several (n≥3) separate scintillation vials.

-

Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C) and allow them to thermally equilibrate.

-

Add an excess amount of N-ethyl-1-heptanamine to each vial. "Excess" means enough solid/liquid should be visibly present at the bottom of the vial after the equilibration period. This ensures the solution is saturated.

-

Seal the vials tightly and place them in the orbital shaker. Agitate at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A time-course study can be run to confirm the point at which concentration no longer increases.

-

-

Sampling and Analysis:

-

Stop the agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow undissolved material to settle.

-

Carefully draw a sample from the clear supernatant using a syringe. Crucially, immediately attach a 0.22 µm syringe filter and dispense the solution into a pre-weighed vial. This step removes any undissolved micro-particulates.

-

Accurately weigh the filtered sample. Then, perform a precise serial dilution with the solvent to bring the concentration into the linear range of the previously established standard curve.

-

Analyze the diluted samples via the analytical method.

-

-

Calculation:

-

Use the standard curve to determine the concentration of the diluted sample.

-

Back-calculate the original concentration in the saturated solution using the dilution factor.

-

Express solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L. Report the average and standard deviation of the replicate measurements.

-

Caption: Key steps of the Isothermal Shake-Flask method.

Factors Influencing Solubility

-

Temperature: The solubility of most substances in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. For critical applications, it is imperative to determine solubility across a range of relevant process temperatures.

-

pH (in protic or aqueous-organic mixtures): As a base, the solubility of N-ethyl-1-heptanamine can be dramatically increased in the presence of an acid. The acid will protonate the amine to form an ammonium salt, which is ionic and significantly more polar than the neutral molecule, thereby increasing its solubility in polar solvents.[10]

-

Impurities: The presence of impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.

Conclusion

N-ethyl-1-heptanamine is a predominantly nonpolar secondary amine with expectedly high solubility in nonpolar and polar aprotic organic solvents, and moderate solubility in polar protic solvents. Its solubility in aqueous systems is very low. While quantitative data is not widely published, this guide provides the theoretical foundation for predicting its behavior and a robust, validated experimental protocol for its precise determination. Adherence to this methodology will empower researchers to generate high-quality, reliable solubility data essential for process development, formulation, and discovery.

References

-

LookChem. N-Ethyl-1-heptanamine. [Link]

-

ChemBK. N-Ethyl-1-heptanamin. [Link]

-

Cheméo. 1-Heptanamine, 1-methyl, N-ethyl - Chemical & Physical Properties. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 48038, 1-Heptanamine, N-ethyl-. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 525053, 1-Heptanamine, 1-methyl, N-ethyl. [Link]

-

CK-12 Foundation. Physical Properties of Amines. [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

-

Quora. Are amines soluble in organic solvents?. [Link]

-

Solubility of Things. Amines: Structure, Properties, and Reactions. [Link]

-

LibreTexts. Solubility of Organic Compounds. [Link]

-

Solubility of Things. 1-Heptanamine. [Link]

-

University of Colorado Boulder. Amine Unknowns. [Link]

-

University of Toronto. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Quora. How does branching increase the solubility in amines?. [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1-Heptanamine, N-ethyl- | C9H21N | CID 48038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. N-Ethyl-1-heptanamine CAS#: 66793-76-8 [m.chemicalbook.com]

- 8. quora.com [quora.com]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. www1.udel.edu [www1.udel.edu]

A Technical Guide to the Spectral Analysis of N-ethyl-1-heptanamine

This guide provides an in-depth analysis of the expected spectral data for N-ethyl-1-heptanamine (CAS 66793-76-8), a secondary amine with increasing relevance in chemical synthesis and drug development. Understanding its spectral signature is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques in their daily work.

Introduction to N-ethyl-1-heptanamine and its Spectroscopic Characterization

N-ethyl-1-heptanamine, with the molecular formula C₉H₂₁N and a molecular weight of 143.27 g/mol , is a secondary amine featuring a linear seven-carbon chain and an N-ethyl substituent.[1] Its structure presents characteristic features that are readily elucidated by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretation of these spectra provides a molecular fingerprint, crucial for quality control and regulatory submissions.

This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. While publicly available experimental spectra are limited, this guide will provide a detailed analysis based on established spectroscopic principles and data from analogous compounds to offer a robust predictive framework.

Molecular Structure and Spectroscopic Correlation

The structural features of N-ethyl-1-heptanamine are key to understanding its spectral output. The molecule possesses a flexible alkyl chain, a secondary amine group which is a site of protonation and hydrogen bonding, and distinct proton and carbon environments.

Molecular Structure of N-ethyl-1-heptanamine

Caption: Ball-and-stick model of N-ethyl-1-heptanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For N-ethyl-1-heptanamine, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-ethyl-1-heptanamine is expected to show distinct signals for the protons on the ethyl group, the heptyl chain, and the N-H proton. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the aliphatic nature of the chains.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| NH | 0.5 - 2.0 | broad singlet | 1H |

| CH₃ -CH₂- (heptyl) | ~0.9 | triplet | 3H |

| -(CH₂ )₄- | ~1.3 | multiplet | 8H |

| -CH₂-CH₂ -NH- | ~1.4 - 1.6 | multiplet | 2H |

| -NH-CH₂ -CH₂- (heptyl) | ~2.5 - 2.7 | triplet | 2H |

| -NH-CH₂ -CH₃ (ethyl) | ~2.5 - 2.7 | quartet | 2H |

| -CH₂-CH₃ (ethyl) | ~1.1 | triplet | 3H |

Interpretation and Causality:

-

The N-H proton is expected to be a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. Its chemical shift can vary with solvent and concentration.

-

The terminal methyl group of the heptyl chain will appear as a triplet due to coupling with the adjacent methylene group.

-

The four internal methylene groups of the heptyl chain are magnetically similar and will likely overlap to form a broad multiplet.

-

The methylene group adjacent to the nitrogen on the heptyl chain and the methylene group of the ethyl group are deshielded by the nitrogen and will appear downfield as a triplet and a quartet, respectively.

-

The methyl group of the ethyl group will be a triplet due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments. For N-ethyl-1-heptanamine, nine distinct signals are expected. While specific experimental data is noted to be available through commercial databases, a predicted spectrum is presented below for instructional purposes.[1]

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C H₃-CH₂- (heptyl) | ~14 |

| -C H₂-CH₃ (heptyl) | ~23 |

| -C H₂-CH₂-CH₃ (heptyl) | ~27 |

| -C H₂-CH₂-NH- (heptyl) | ~30 |

| -(C H₂)₂-CH₂-NH- (heptyl) | ~32 |

| -CH₂-C H₂-NH- (heptyl) | ~50 |

| -NH-C H₂-CH₃ (ethyl) | ~44 |

| -CH₂-C H₃ (ethyl) | ~15 |

Interpretation and Causality:

-

The chemical shifts of the carbons in the heptyl chain generally increase as they get closer to the electron-withdrawing nitrogen atom.

-

The terminal methyl carbon of the heptyl chain is the most upfield signal.

-

The carbon atoms directly bonded to the nitrogen (C1 of the heptyl chain and C1 of the ethyl group) are significantly deshielded and appear further downfield.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of N-ethyl-1-heptanamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set an appropriate spectral width and acquisition time.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-ethyl-1-heptanamine is expected to show characteristic absorption bands for N-H and C-H bonds. Experimental FTIR data for this compound is available in spectral databases.[1]

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (secondary amine) | 3300 - 3500 | Weak to medium, broad |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong |

| C-H bend (aliphatic) | 1450 - 1470 | Medium |

| C-N stretch | 1000 - 1250 | Medium |

Interpretation and Causality:

-

The N-H stretching vibration is a key diagnostic peak for secondary amines. Its broadness is due to hydrogen bonding.

-

The strong, sharp peaks in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching in the ethyl and heptyl groups.

-

The C-H bending vibrations appear in the fingerprint region and confirm the presence of methylene and methyl groups.

-

The C-N stretching vibration is also found in the fingerprint region and confirms the amine functionality.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small drop of neat N-ethyl-1-heptanamine directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of N-ethyl-1-heptanamine is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment Ion |

| 143 | [M]⁺ (Molecular Ion) |

| 128 | [M - CH₃]⁺ |

| 114 | [M - C₂H₅]⁺ |

| 86 | [CH₂(CH₂)₄CH₃]⁺ or [C₂H₅NHCH₂]⁺ |

| 72 | [CH₃CH₂NHCH₂]⁺ |

| 58 | [CH₃CH₂NH=CH₂]⁺ (alpha-cleavage) |

Interpretation and Causality:

-

The molecular ion peak at m/z 143 corresponds to the molecular weight of N-ethyl-1-heptanamine.

-

The fragmentation of aliphatic amines is dominated by alpha-cleavage , where the bond between the alpha- and beta-carbons to the nitrogen is broken. This results in the formation of a stable, nitrogen-containing cation. For N-ethyl-1-heptanamine, alpha-cleavage can occur on either the ethyl or the heptyl side, leading to characteristic fragment ions.

-

Loss of alkyl radicals from the molecular ion will also be observed.

Proposed Mass Spectral Fragmentation of N-ethyl-1-heptanamine

Caption: Key fragmentation pathways for N-ethyl-1-heptanamine.

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of N-ethyl-1-heptanamine in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Separation: Inject the sample into the GC. The GC will separate the analyte from any impurities. The retention time can also be used as an identifying characteristic.

-

MS Analysis: As the analyte elutes from the GC column, it enters the MS, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of N-ethyl-1-heptanamine. While experimental data may require access to specialized databases, a thorough understanding of spectroscopic principles allows for a robust prediction of the expected spectral features. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and analyze this important chemical entity in their work. The protocols outlined herein represent standard methodologies that can be adapted to specific laboratory instrumentation and requirements, ensuring the generation of high-quality, reliable spectral data.

References

-

PubChem. 1-Heptanamine, N-ethyl-. National Center for Biotechnology Information. [Link]

Sources

synthesis of N-ethyl-1-heptanamine from n-heptylamine

An In-depth Technical Guide to the Synthesis of N-ethyl-1-heptanamine from n-Heptylamine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for the N-ethylation of n-heptylamine to yield N-ethyl-1-heptanamine, a key secondary amine intermediate. We delve into three primary methodologies: Reductive Amination, Direct Alkylation, and a two-step Acylation-Reduction sequence. Each method is critically evaluated, balancing reaction efficiency, selectivity, and operational simplicity. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering detailed, field-proven protocols, mechanistic insights, and a comparative analysis to guide strategic synthetic planning and execution.

Introduction and Strategic Overview

The synthesis of secondary amines is a cornerstone of modern organic chemistry, with compounds like N-ethyl-1-heptanamine (C₉H₂₁N) serving as versatile building blocks in the development of pharmaceuticals, agrochemicals, and fine chemicals. The targeted conversion of a primary amine, n-heptylamine, to its mono-ethylated derivative presents a classic chemical challenge: achieving high selectivity while preventing overalkylation.[1][2]

This guide will dissect the most effective strategies to navigate this challenge, focusing on three robust synthetic pillars:

-

Reductive Amination: A highly controlled, one-pot reaction favored for its efficiency and selectivity.[3]

-

Direct Alkylation: A classical Sₙ2 approach that is atom-economical but requires careful control to mitigate the formation of undesired byproducts.[1][4]

-

Acylation-Reduction: A two-step pathway that offers unparalleled control over mono-alkylation by proceeding through a stable amide intermediate.

Each of these routes will be explored in detail, providing not just a protocol, but the underlying chemical logic to empower researchers to adapt and optimize these methods for their specific applications.

Method 1: Reductive Amination

Reductive amination is arguably the most versatile and widely employed method for the N-alkylation of amines.[3] The strategy involves the reaction of the primary amine (n-heptylamine) with an aldehyde (acetaldehyde) to form an intermediate imine, which is then reduced in situ to the target secondary amine.[5][6] This one-pot process is highly efficient and circumvents many of the selectivity issues associated with direct alkylation.[7]

Mechanism and Rationale: